1,3-Dioxolan-2-one, 4,5-bis(methylene)-
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Overview
Description
1,3-Dioxolan-2-one, 4,5-bis(methylene)- is a chemical compound with the molecular formula C₅H₄O₃ and a molecular weight of 112.0835 g/mol. It is also known by its CAS Registry Number 62458-20-2. This compound is a cyclic ester, also referred to as a lactone, and is characterized by its unique structure featuring a dioxolane ring with two methylene groups at the 4 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one, 4,5-bis(methylene)- can be synthesized through various synthetic routes. One common method involves the cyclization of hydroxy acids or their derivatives under acidic or basic conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar cyclization reactions. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolan-2-one, 4,5-bis(methylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1,3-Dioxolan-2-one, 4,5-bis(methylene)- has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound and its derivatives are investigated for their therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 1,3-Dioxolan-2-one, 4,5-bis(methylene)- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1,3-Dioxolane
4,5-Dimethyl-1,3-dioxolane-2-one
4-Chloro-4-methyl-5-methylene-1,3-dioxolane-2-one
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Properties
IUPAC Name |
4,5-dimethylidene-1,3-dioxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c1-3-4(2)8-5(6)7-3/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPJOELHSKMFPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=C)OC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211494 |
Source
|
Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62458-20-2 |
Source
|
Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062458202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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